molecular formula C13H18Br2ClNO B1441694 2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-47-6

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441694
CAS No.: 1220028-47-6
M. Wt: 399.55 g/mol
InChI Key: GHFJNZAXPOLWFG-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Br2ClNO and a molecular weight of 399.55 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet (SDS) for this compound provides detailed safety and hazard information . It includes precautionary statements and handling instructions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,4-dibromophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethyl group, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2,4-Diiodophenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

2-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJNZAXPOLWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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